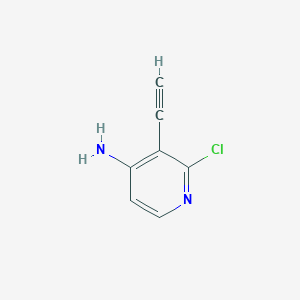

2-Chloro-3-ethynylpyridin-4-amine

Description

2-Chloro-3-ethynylpyridin-4-amine is a pyridine derivative featuring a chloro substituent at position 2, an ethynyl group at position 3, and an amine at position 4. Its molecular formula is C₇H₆ClN₂, with a molecular weight of 155.59 g/mol. The ethynyl group confers reactivity for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-chloro-3-ethynylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-6(9)3-4-10-7(5)8/h1,3-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYHFSNXMUBTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynylpyridin-4-amine typically involves the chlorination of 3-ethynylpyridine followed by the introduction of an amine group. One common method includes the reaction of 3-ethynylpyridine with thionyl chloride (SOCl₂) to introduce the chlorine atom at the second position. This is followed by the reaction with ammonia or an amine source to introduce the amine group at the fourth position.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethynylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyridines.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Addition Reactions: Electrophiles such as halogens or hydrogen halides (HX) are used under controlled conditions.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products:

- Substituted pyridines

- Pyridine N-oxides

- Dihydropyridines

Scientific Research Applications

2-Chloro-3-ethynylpyridin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The chlorine and ethynyl groups contribute to its reactivity, allowing it to interact with enzymes and receptors in biological systems. The amine group enhances its binding affinity to various molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-3-ethynylpyridin-4-amine and related pyridine/pyrimidine derivatives:

Structural and Reactivity Differences

- Ethynyl vs. TMS-ethynyl : The trimethylsilyl (TMS) group in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine increases steric bulk and lipophilicity, making it less reactive than the unprotected ethynyl group in the target compound. This protection is advantageous in storage or stepwise syntheses requiring controlled alkyne reactivity .

- Halogen Positioning : 3-Chloro-4-iodopyridin-2-amine () features iodine at C4, which is bulkier and more polarizable than chlorine, enabling participation in Ullmann or Suzuki-Miyaura cross-coupling reactions. However, its higher density (2.139 g/cm³) and boiling point (308.9°C) suggest distinct physical handling requirements .

- Pyridine vs. Pyrimidine : 2-Chloropyrimidin-4-amine () contains a pyrimidine ring with two nitrogen atoms, enhancing hydrogen-bonding capacity and electronic effects compared to pyridine derivatives. This may improve binding to biological targets, as seen in its agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.